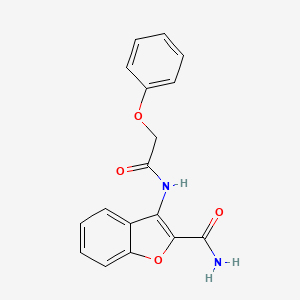

3-(2-Phenoxyacetamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[(2-phenoxyacetyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c18-17(21)16-15(12-8-4-5-9-13(12)23-16)19-14(20)10-22-11-6-2-1-3-7-11/h1-9H,10H2,(H2,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YELQTTWPYJYMRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenoxyacetamido)benzofuran-2-carboxamide typically involves a multi-step process. One common method includes the following steps :

C–H Arylation: The benzofuran core is functionalized at the C3 position using palladium-catalyzed C–H arylation. This step introduces various aryl and heteroaryl substituents.

Transamidation: The intermediate product undergoes a one-pot, two-step transamidation procedure, which proceeds via N-acyl-Boc-carbamates. This step allows for further diversification of the C3-arylated benzofuran products.

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often employs microwave-assisted synthesis (MWI) to enhance reaction efficiency and yield . This method is advantageous due to its ability to reduce reaction times and improve product purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenoxyacetamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the compound’s electronic properties.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents on the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Scientific Research Applications

The applications of 3-(2-Phenoxyacetamido)benzofuran-2-carboxamide span several fields:

1. Medicinal Chemistry:

- Antitumor Activity: Compounds within the benzofuran class have shown promise in inhibiting cancer cell proliferation. Research indicates that modifications to the benzofuran structure can enhance anticancer properties, particularly through the inhibition of key regulatory proteins involved in cell division .

- Neuroprotective Effects: Preliminary studies suggest that this compound may exhibit neuroprotective properties by preventing excitotoxic neuronal damage. Similar benzofuran derivatives have demonstrated the ability to scavenge reactive oxygen species and reduce oxidative stress in neuronal cells .

2. Pharmacology:

- Enzyme Inhibition: The compound has been investigated for its potential to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases like Parkinson's. Selective inhibition of MAO-B can increase dopamine levels, potentially alleviating symptoms associated with these disorders .

- Antimicrobial Activity: Benzofuran derivatives are also being studied for their antibacterial and antiviral properties, making them candidates for developing new antimicrobial agents .

3. Industrial Applications:

- The unique properties of this compound are explored in pharmaceutical manufacturing and agrochemical production due to its efficacy as an intermediate in synthesizing more complex compounds .

Case Studies

Several studies have highlighted the efficacy of compounds related to this compound:

1. Neuroprotective Studies:

- A study demonstrated that benzofuran derivatives could protect neuronal cells from NMDA-induced excitotoxicity. Among tested compounds, those with specific substitutions showed significant neuroprotective effects comparable to established treatments like memantine .

2. Anticancer Research:

- Research focusing on the inhibition of polo-like kinase 4 (PLK4) revealed that certain benzofuran derivatives significantly reduced cell viability in cancer cell lines. The mechanism involved centrosome removal and p53 stabilization, indicating a pathway through which these compounds could exert anticancer effects .

Mechanism of Action

The mechanism of action of 3-(2-Phenoxyacetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways . The benzofuran core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of tumor growth, bacterial proliferation, and viral replication. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity and chemical behavior of 3-(2-Phenoxyacetamido)benzofuran-2-carboxamide are influenced by its substitution patterns. Below is a detailed comparison with key analogs:

Benzofuran-2-Carboxamide Derivatives

A series of 18 benzofuran-2-carboxamide derivatives (1a–r) were synthesized with substitutions at ortho (R1), meta (R2), or para (R3) positions . Key findings include:

- Electron-donating groups (-OCH₃, -OH) : Enhance solubility and antioxidant activity.

- Electron-withdrawing groups (-Cl, -NO₂): Improve metabolic stability but may reduce neuroprotective effects in primary rat cortical neuronal cells .

- Positional effects : Para-substituted derivatives exhibit stronger neuroprotective activity than ortho- or meta-substituted analogs.

Example : Derivatives with a para-methoxy group (R3 = -OCH₃) showed 2.3-fold higher antioxidant activity (IC₅₀ = 8.7 µM) than the unsubstituted parent compound (IC₅₀ = 19.4 µM) .

Quinazolin-4-(3H)-one Derivatives

Methyl 2-(2-phenoxyacetamido)benzoate (compound 3a) shares structural similarities with the target compound but features a quinazolinone core. Key differences include:

- Anticonvulsant activity: Compound 3a is inactive in anticonvulsant assays, whereas analogs with 2-(2,4-dichlorophenoxy) or 3-(2-chloroethyl)carbonylamino groups (e.g., 7f) show significant activity .

- Substituent hierarchy: Anticonvulsant potency follows the order 2-(2,4-dichlorophenoxy) > 2-(2-chlorophenoxy) > 2-phenoxy, emphasizing the role of halogenated substituents in enhancing activity .

Vilazodone Intermediate (5-(Piperazin-1-yl)benzofuran-2-carboxamide)

This derivative, a key intermediate in the synthesis of the antidepressant vilazodone, differs in its substitution at position 5 (piperazinyl group vs. phenoxyacetamido). Key contrasts:

- Therapeutic application: Vilazodone targets serotonin reuptake inhibition and 5-HT1A receptor partial agonism, while this compound’s neuroprotective effects suggest distinct mechanisms .

- Synthetic optimization : Vilazodone’s synthesis prioritizes high-purity intermediates (e.g., 3-(4-hydroxybutyl)-1H-indole-5-carbonitrile), contrasting with the target compound’s focus on substituent-driven bioactivity .

3-(3-Phenoxybenzamido)-1-Benzofuran-2-Carboxamide

This analog (CAS 477511-44-7) replaces the acetamido group with a benzamido moiety and shifts the phenoxy group to position 3. Structural differences lead to:

- Increased molecular weight (372.38 g/mol vs.

- Altered solubility : The benzamido group may reduce aqueous solubility compared to the acetamido group .

Biological Activity

3-(2-Phenoxyacetamido)benzofuran-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its neuroprotective, antioxidant, and antimicrobial properties, as well as its mechanisms of action and synthesis.

Chemical Structure and Properties

The compound is characterized by a benzofuran core, which is known for its diverse biological activities. The presence of the phenoxyacetamido group enhances its pharmacological profile. The molecular formula is with a molecular weight of approximately 281.30 g/mol.

Neuroprotective Effects

Recent studies have demonstrated that derivatives of benzofuran-2-carboxamide exhibit neuroprotective effects against excitotoxicity. For instance, a related compound showed significant protection against NMDA-induced neuronal damage at concentrations as low as 30 μM, comparable to established neuroprotectants like memantine . This suggests that the structural features of benzofuran derivatives, including this compound, may be crucial for their neuroprotective efficacy.

Antioxidant Activity

Antioxidant properties are vital for protecting cells from oxidative stress. The compound's ability to scavenge free radicals and inhibit lipid peroxidation has been noted in various studies. For example, compounds similar to this compound demonstrated moderate to high antioxidant activity in vitro, indicating potential therapeutic applications in neurodegenerative diseases where oxidative stress is a contributing factor .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The specific mechanisms by which it exerts these effects remain to be fully elucidated but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

The mechanisms underlying the biological activities of this compound are likely multifaceted:

- Neuroprotection: It may involve modulation of glutamate receptors and inhibition of excitotoxic pathways.

- Antioxidant Activity: The compound likely acts by scavenging reactive oxygen species (ROS) and enhancing endogenous antioxidant defenses.

- Antimicrobial Action: Potential mechanisms include interference with bacterial cell wall synthesis or metabolic functions.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- C–H Arylation : Utilizing palladium-catalyzed reactions to introduce phenoxy groups onto the benzofuran scaffold.

- Transamidation : A one-pot method allows for efficient generation of diverse benzofuran derivatives by substituting amines onto the carboxamide group .

Data Summary

Case Studies

In a study evaluating the neuroprotective effects of similar compounds, several derivatives were tested for their ability to protect neuronal cells from excitotoxicity induced by NMDA. Among them, compounds with specific substitutions exhibited superior protective effects, suggesting that structural modifications can significantly enhance biological activity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(2-Phenoxyacetamido)benzofuran-2-carboxamide, and how are reaction conditions optimized?

- Methodology :

-

Step 1 : Start with benzofuran-2-carboxylic acid as the precursor.

-

Step 2 : Perform palladium-catalyzed C–H arylation to introduce the phenoxyacetamido group at the C3 position .

-

Step 3 : Optimize reaction conditions by testing catalysts (e.g., Pd(OAc)₂), ligands (e.g., XPhos), and solvents (e.g., DMF or THF). Adjust temperature (80–120°C) and reaction time (12–24 hours) to maximize yield.

-

Purity Control : Use HPLC with a C18 column (4.6 × 250 mm, 5 µm) and a mobile phase of acetonitrile/water (70:30) to verify purity (>95%) .

Table 1 : Example Reaction Conditions from Analogous Syntheses

Step Reagents/Conditions Yield Purity (HPLC) Reference C–H Arylation Pd(OAc)₂, XPhos, DMF, 100°C, 18h 76% 95% Acetamide Formation THF/HCl, rt, 30 min 83% >95%

Q. How is the structural identity of this compound confirmed?

- Analytical Techniques :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to assign protons and carbons, focusing on the benzofuran ring (δ 6.8–7.5 ppm) and acetamido group (δ 2.1–2.3 ppm) .

- Mass Spectrometry (LC-MS) : Confirm molecular weight (e.g., [M+H]⁺ = 297.28 m/z for C₁₆H₁₂N₂O₄) and fragmentation patterns .

- Melting Point : Validate thermal stability (e.g., >250°C for related benzofurans) .

Q. What safety protocols are recommended for handling this compound?

- General Guidelines :

- Use PPE (gloves, goggles) and work in a fume hood.

- For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols.

- First Aid :

- Inhalation: Move to fresh air; administer artificial respiration if needed .

- Skin Contact: Wash with soap/water for 15 minutes .

Advanced Research Questions

Q. How can mechanistic insights into palladium-catalyzed C–H arylation be applied to improve synthesis efficiency?

- Methodology :

- Mechanistic Probes : Use deuterium-labeling experiments or computational DFT studies to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

- Ligand Screening : Test bidentate ligands (e.g., dppf) to enhance catalyst turnover.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

Q. How should researchers address contradictions in biological activity data (e.g., antimicrobial vs. anticancer assays)?

- Troubleshooting :

- Purity Verification : Re-analyze compound batches via HPLC to rule out impurities (>95% purity threshold) .

- Assay Conditions : Standardize cell lines (e.g., HepG2 for cancer), culture media, and incubation times.

- Positive Controls : Compare with Methoxsalen (psoriasis drug) or Vilazodone (antidepressant) to validate assay sensitivity .

Q. What strategies are effective for derivatizing this compound to explore structure-activity relationships (SAR)?

- Derivatization Approaches :

-

Oxidation : Treat with KMnO₄ to convert the hydroxyl group to a quinone derivative .

-

Reduction : Use NaBH₄ to reduce the carbonyl group to an alcohol.

-

Substitution : React with nucleophiles (e.g., amines, thiols) at the benzofuran C5 position.

Table 2 : Example Derivatives and Biological Activities

Derivative Modification Biological Activity (IC₅₀) Reference Quinone Oxidation Anticancer: 12 µM (HepG2) Alcohol Reduction Antimicrobial: 25 µg/mL

Data Contradiction Analysis

- Case Study : Discrepancies in reported anticancer activity may arise from:

- Purity Variability : Low-purity batches (<90%) may contain inhibitory byproducts .

- Assay Variability : Differences in cell viability protocols (MTT vs. ATP luminescence).

- Solution : Re-synthesize the compound, validate purity via HPLC, and retest under standardized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.